molecular formula C8H11N3O2 B13317249 2-(4-aminophenoxy)-N'-hydroxyethanimidamide

2-(4-aminophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B13317249
M. Wt: 181.19 g/mol
InChI Key: IUAKQEKJYRFBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminophenoxy)-N’-hydroxyethanimidamide is an organic compound with a complex structure that includes an aminophenoxy group and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide typically involves multiple steps. One common method includes the reaction of 4-aminophenol with ethyl chloroformate to form 4-aminophenyl chloroformate. This intermediate is then reacted with hydroxylamine to produce the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-aminophenoxy)-N’-hydroxyethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenoxy)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(4-aminophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H11N3O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)

InChI Key

IUAKQEKJYRFBBE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N)OC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC=C1N)OCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.